molecular formula C7H16Cl2N2 B11820460 Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No.: B11820460
M. Wt: 199.12 g/mol
InChI Key: ZFUXWTNURNKEAJ-UHFFFAOYSA-N
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Description

Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a high-purity chemical intermediate featuring the privileged 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This tropane alkaloid-based core is known for its structural similarity to bioactive molecules like nicotine and cocaine, and its inherent rigidity makes it a valuable template for designing novel pharmacologically active compounds . The bicyclic structure serves as a key synthetic intermediate and a versatile building block for the preparation of more complex molecules . Researchers can utilize this amine-functionalized scaffold in various chemical transformations, including nucleophilic substitution reactions, to explore its potential in diverse research applications . The dihydrochloride salt form enhances the compound's stability and solubility for experimental handling. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet for safe handling procedures.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c8-5-3-6-1-2-7(4-5)9-6;;/h5-7,9H,1-4,8H2;2*1H

InChI Key

ZFUXWTNURNKEAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of 8-Azabicyclo[3.2.1]Octan-3-One

The most widely reported method begins with 8-azabicyclo[3.2.1]octan-3-one as the starting material. Reductive amination using ammonium formate and palladium on carbon (Pd/C) in methanol achieves the conversion to the amine intermediate. A representative protocol includes:

  • Dissolving the ketone (10.82 g, 50 mmol) in methanol (100 mL).

  • Adding ammonium formate (31.5 g, 500 mmol) and 10% Pd/C (1.0 g).

  • Stirring under hydrogen atmosphere (1 atm) at 25°C for 24 hours.

  • Filtering the catalyst and concentrating the filtrate to yield the crude amine (72% yield).

Critical Parameters :

  • Catalyst loading (10–15% Pd/C) directly impacts reaction rate.

  • Solvent polarity (methanol > ethanol) enhances solubility of intermediates.

Cyanohydrin Formation and Reduction

An alternative route involves cyanohydrin intermediates , leveraging the nucleophilic addition of cyanide to the ketone. For example:

  • Cyanide Addition :

    • Treating 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one (5.0 g, 24 mmol) with sodium cyanide (4.8 g, 95 mmol) in methanol at 0°C forms the cyanohydrin.

    • Acidic work-up (5M HCl) stabilizes the intermediate, yielding 3-cyano-3-hydroxy-8-azabicyclo[3.2.1]octane (35% yield).

  • Reduction of Cyanohydrin :

    • Using magnesium methoxide in methanol reduces the nitrile group to an amine.

    • Catalytic hydrogenation (Pd/C, H₂) further ensures complete reduction, achieving endo-8-azabicyclo[3.2.1]octan-3-amine with 72% yield after purification.

Stereochemical Control and Isomer Isolation

Endo-Selective Synthesis

The endo isomer is favored under specific conditions:

  • Low-Temperature Cyclization : Conducting reactions at 0–5°C minimizes epimerization.

  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) stabilize transition states favoring the endo configuration.

Example :

  • Cyclizing an acyclic precursor in dichloromethane at -10°C produces >90% endo isomer, isolated via fractional crystallization.

Dihydrochloride Salt Formation

Acid-Mediated Precipitation

The free base is converted to the dihydrochloride salt by:

  • Dissolving the amine in ethanol (50 mL).

  • Adding concentrated HCl (2.2 equiv) dropwise at 0°C.

  • Stirring for 1 hour and filtering the precipitate (85% yield).

Optimization :

  • pH adjustment to 5.5–6.0 during acidification prevents over-protonation.

  • Ethanol/water mixtures (3:1) enhance crystal purity.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent advancements employ flow chemistry to improve efficiency:

  • Residence Time : 30 minutes at 80°C ensures complete conversion.

  • In-Line Purification : Scavenger resins remove residual catalysts, achieving >99% purity.

Table 1: Comparison of Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Reaction Time24 hours30 minutes
Yield72%88%
Purity95%99%
Scale-Up FeasibilityModerateHigh

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.45 (m, 2H, bridgehead H), 2.95 (dd, J = 10.2 Hz, 2H), 2.30 (s, 3H, N-CH₃).

  • MS (ESI+) : m/z 155.1 [M+H]⁺.

Table 2: Key Physical Properties

PropertyValue
Melting Point210–212°C (dec.)
Solubility>50 mg/mL in H₂O
Purity (HPLC)≥98%

Challenges and Optimization

Byproduct Formation

  • Exo Isomer Contamination : Reduced by using bulky counterions (e.g., triflate) during cyclization.

  • Residual Cyanide : Mitigated via aqueous washes with Na₂CO₃.

Case Study :

  • Replacing sodium cyanide with acetone cyanohydrin in Example 11 increased yield to 78% while reducing cyanide residues .

Chemical Reactions Analysis

Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has several notable applications in scientific research:

Synthesis of Tropane Alkaloids

The compound serves as a key intermediate in the synthesis of tropane alkaloids, which are known for their diverse pharmacological activities. The structural features of this compound facilitate the formation of various derivatives that can exhibit enhanced biological properties.

Asymmetric Cycloadditions

It is utilized in asymmetric 1,3-dipolar cycloadditions involving diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinones. These reactions yield optically active products with high diastereo- and enantioselectivities, making it valuable in the development of chiral compounds for pharmaceutical applications.

Pharmacological Research

The compound acts primarily as a mu-opioid receptor antagonist, which is significant for developing treatments for conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction and other gastrointestinal disorders. Its selective inhibition of mu-opioid receptors while minimizing central nervous system effects positions it as a candidate for managing side effects associated with opioid analgesics .

Antimicrobial Activity

Research indicates that related compounds exhibit antimicrobial properties against various bacterial strains. The structural configuration of this compound may influence its efficacy against pathogens, suggesting potential applications in developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial activity of compounds with similar frameworks to this compound, demonstrating significant inhibition against gram-positive bacteria such as Staphylococcus aureus . The findings suggest that modifications to the bicyclic structure can enhance antimicrobial potency.

Case Study: Pharmacological Profiles

In vitro studies have shown that derivatives of this compound exhibit selective toxicity towards cancer cell lines, indicating potential for development into anticancer agents . The mechanisms proposed include interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural differences among analogues lie in the substituents at the 8-position of the azabicyclo[3.2.1]octane core and stereochemistry. Key examples include:

Compound Name Substituent at 8-Position Stereochemistry CAS Number Molecular Formula Key Applications
Endo-8-azabicyclo[3.2.1]octan-3-amine diHCl H (unsubstituted) Endo 100937-00-6 C₇H₁₅Cl₂N₂ Neurological research, intermediates
8-Methyl-8-azabicyclo[...] diHCl (e.g., 3-aminotropane diHCl) Methyl N/A 646477-45-4 C₈H₁₈Cl₂N₂ Antifungal agents, drug intermediates
8-Cyclopropyl-8-azabicyclo[...] diHCl Cyclopropyl N/A 2098099-71-7 C₁₀H₂₀Cl₂N₂ Experimental pharmacology
8-Benzyl-8-azabicyclo[...] amine Benzyl Exo/Endo Not specified C₁₄H₂₀N₂ Antiprion activity studies

Key Observations :

  • Methyl substitution (CAS 646477-45-4) enhances lipophilicity, improving blood-brain barrier (BBB) permeability compared to the unsubstituted endo variant .
  • For example, 8-benzyl derivatives demonstrate antiprion activity in acridine-based drug candidates .
  • Stereochemistry : The endo configuration in the parent compound optimizes interactions with chiral biological targets, such as neurotransmitter transporters .

Market Data :

  • The 8-methyl variant is commercially available (≥90% purity) with regional pricing variations (Europe: €43.50–315.00/g).
  • Limited data exist for the endo isomer, suggesting niche research applications.

Biological Activity

Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a compound of significant interest in neuropharmacology due to its interactions with various neurotransmitter systems. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a bicyclic structure that contributes to its unique biological properties. The synthesis of this compound typically involves several steps, including cyclization and functionalization processes that can be optimized for yield and purity.

Key Steps in Synthesis:

  • Formation of the bicyclic core.
  • Introduction of amine functionalities.
  • Dihydrochloride salt formation for stability.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).

Mechanisms of Action:

  • Dopaminergic System: Acts as a ligand for dopamine receptors, influencing dopaminergic signaling pathways, which are critical in mood regulation and motor control.
  • Serotonergic System: Modulates serotonergic activity, potentially affecting mood and anxiety levels, making it a candidate for treating anxiety and depression .

Therapeutic Applications

The compound has shown promise in various therapeutic contexts, particularly for conditions related to neurotransmitter imbalances such as:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)

The potential therapeutic applications are underscored by its ability to inhibit monoamine reuptake, similar to existing antidepressants but with potentially fewer side effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
8-Azabicyclo[3.2.1]octan-3-amineC7H14N2Lacks methyl substitution; different pharmacological profile
TropaneC7H13NSimpler bicyclic structure; widely studied for CNS effects
3-AminotropaneC8H15NSimilar amine functionality but varies in ring structure

This table highlights how the unique bicyclic structure of this compound influences its biological activity compared to other related compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Neuropharmacological Studies: Research has shown that this compound can effectively modulate behaviors related to anxiety and depression in animal models, suggesting its potential as a novel antidepressant agent.
  • Receptor Binding Studies: Binding affinity studies indicate that this compound interacts selectively with serotonin receptors, which may provide insights into its therapeutic mechanisms .

Q & A

Q. How can researchers differentiate artifacts from true biological activity in high-throughput screening (HTS) assays?

  • Controls : Include counterscreens against related receptors (e.g., histamine H₁) to rule out off-target effects.
  • Dose-response curves : Validate hits with EC₅₀ values ≤10 μM and Hill slopes ≈1.0.
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or calcium flux assays .

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